molecular formula C18H22ClN5OS B2979645 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-35-4

5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Numéro de catalogue: B2979645
Numéro CAS: 887219-35-4
Poids moléculaire: 391.92
Clé InChI: LVMYEXCANWIJGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 2-ethyl group. Attached to this core is a methylene bridge linking a 2-chlorophenyl group and a 4-methylpiperazine moiety.

Propriétés

IUPAC Name

5-[(2-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-6-4-5-7-13(12)19)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMYEXCANWIJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

  • Formation of the Thiazolotriazole Core: : The synthesis begins with the preparation of the thiazolotriazole core. This can be achieved by reacting 2-ethylthiazole with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable dehydrating agent such as phosphorus oxychloride (POCl₃).

  • Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the thiazolotriazole intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃).

  • Attachment of the Methylpiperazine Moiety: : The final step involves the alkylation of the intermediate with 4-methylpiperazine. This is typically carried out in the presence of a suitable solvent like dimethylformamide (DMF) and a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl group on the thiazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents such as sodium methoxide (NaOCH₃) can be used to replace the chlorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or H₂ with a palladium catalyst.

    Substitution: NaOCH₃ in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer properties, although detailed studies are required to confirm these effects.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl group suggests it could bind to hydrophobic pockets, while the piperazine moiety may interact with polar or charged residues.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Molecular Comparison

Compound Name / ID Substituents on Piperazine Core Substituents (Thiazolo-triazol) Molecular Formula Molecular Weight Key Structural Differences Potential Implications
Target Compound 4-Methylpiperazine 2-Ethyl, 6-OH Not explicitly provided ~480–500 (est.) Reference for comparison N/A
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenylpiperazine 2-Methyl, 6-OH C₂₅H₂₈ClN₅O₃S 514.04 Ethoxy/methoxy-phenyl; 3-Cl on piperazine Increased lipophilicity; altered receptor binding
5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenylpiperazine 2-Ethyl, 6-OH C₂₃H₂₃Cl₂N₅OS 488.4 Dual chloro substituents Enhanced halogen bonding; potential toxicity
5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol 2-Hydroxyethylpiperazine 2-Methyl, 6-OH Not explicitly provided ~470–490 (est.) Hydroxyethyl group on piperazine Improved solubility; metabolic stability
5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 4-Methoxyphenylpiperazine 2-Ethyl, 6-OH C₂₄H₂₆ClN₅O₂S 484.0 Methoxy-phenyl on piperazine Electron-donating effects; modulated affinity

Key Findings from Comparative Analysis

Piperazine Substitutions :

  • The 4-methylpiperazine in the target compound may offer balanced lipophilicity compared to bulkier groups like 3-chlorophenylpiperazine () or polar hydroxyethylpiperazine ().
  • Methoxy or ethoxy groups () could enhance solubility but reduce blood-brain barrier penetration .

Core Modifications: Ethyl vs.

Halogenated aryl groups (e.g., 2-chlorophenyl) are associated with enhanced receptor affinity due to hydrophobic and halogen-bonding interactions .

Synthetic Accessibility :

  • Analogs in and were synthesized via nucleophilic substitution or condensation, suggesting feasible routes for the target compound’s production.

Activité Biologique

The compound 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthesized derivative of the thiazolo-triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈ClN₅OS
  • Molecular Weight : 373.88 g/mol
  • IUPAC Name : 5-((2-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes critical for cancer cell proliferation and microbial metabolism.
  • Receptor Binding : The compound can bind to receptors that modulate cellular pathways related to growth and survival.

Anticancer Activity

Recent studies indicate that the compound exhibits significant anticancer properties. For instance:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 1.5 μM to 3.0 μM , indicating potent antiproliferative effects. These values suggest that it outperforms some standard chemotherapeutics.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed:

  • Pathogens Tested : It showed effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were comparable to established antibiotics, demonstrating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

A comparative analysis with other triazole derivatives reveals differences in biological activity based on structural variations. The following table summarizes key findings:

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This CompoundContains both 2-chlorophenyl and 4-methylpiperazine groups1.5 - 3.0 μMEffective against E. coli and S. aureus
Related Triazole 1Lacks chlorophenyl groupHigher IC50 valuesLower antimicrobial efficacy
Related Triazole 2Lacks piperazine groupVariable activityVariable antimicrobial effects

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on Anticancer Properties : In a recent publication, derivatives similar to this compound were tested for their antiproliferative effects on cancer cell lines. The study found that modifications in substituents significantly influenced their potency.
  • Research on Antimicrobial Effects : Another study focused on the antimicrobial properties of thiazolo-triazole derivatives, highlighting the effectiveness of compounds similar to this one against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology: Multi-step synthesis involving heterocyclic core formation, followed by functionalization of the 2-chlorophenyl and 4-methylpiperazine groups. A plausible route adapts heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 solvent at 70–80°C, with TLC monitoring and recrystallization in aqueous acetic acid .
  • Optimization Tips:

  • Adjust molar ratios of intermediates (e.g., chlorobenzyl derivatives) to minimize side products.

  • Use microwave-assisted synthesis (e.g., 60–90 min irradiation) for faster cyclization .

    Key Reaction Parameters Example Conditions
    CatalystBleaching Earth Clay (10 wt%)
    SolventPEG-400
    Temperature70–80°C
    MonitoringTLC (hexane:ethyl acetate)

Q. Which analytical techniques are critical for characterizing this compound?

  • Essential Methods:

  • ¹H/¹³C NMR: Identify chemical shifts for the thiazolo-triazole core (δ 6.8–7.5 ppm for aromatic protons) and piperazine methyl group (δ 2.3–2.5 ppm) .
  • IR Spectroscopy: Confirm hydroxyl (≈3400 cm⁻¹) and triazole C=N (≈1600 cm⁻¹) stretches .
  • LC-MS: Verify molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) .

Q. How can researchers preliminarily assess its pharmacological potential?

  • Approach: Perform molecular docking against targets like fungal 14α-demethylase (PDB: 3LD6) or bacterial enzymes. Use AutoDock Vina for binding affinity calculations (∆G ≤ -8 kcal/mol suggests strong interactions) .
  • ADME Screening: Predict pharmacokinetics via SwissADME (e.g., Lipinski’s Rule compliance, BBB permeability) .

Advanced Research Questions

Q. How to design SAR studies to evaluate substituent effects on bioactivity?

  • Strategy:

  • Synthesize analogs with modified groups (e.g., replace 2-chlorophenyl with 4-fluorophenyl or vary piperazine substituents) .
  • Test in vitro against fungal/bacterial strains (e.g., Candida albicans, MIC ≤ 16 µg/mL) and correlate with docking results .
    • Data Analysis: Use 3D-QSAR models (e.g., CoMFA) to map electrostatic/hydrophobic contributions .

Q. What strategies mitigate stability issues during storage or biological assays?

  • Solutions:

  • Lyophilize the compound for long-term storage (-20°C, inert atmosphere) .
  • Use stability-indicating HPLC methods (e.g., C18 column, acetonitrile/water gradient) to detect degradation products under stress (pH 2–12, 40–60°C) .

Q. How to resolve contradictions in bioactivity data across studies?

  • Resolution Workflow:

Validate assay conditions (e.g., broth microdilution vs. agar diffusion).

Compare docking results across homologs (e.g., human vs. fungal CYP51).

Perform orthogonal assays (e.g., time-kill kinetics, cytotoxicity in HepG2 cells) .

Q. What advanced computational methods predict binding dynamics beyond docking?

  • Methods:

  • Molecular Dynamics (MD): Simulate ligand-protein complexes (50–100 ns) in GROMACS to assess conformational stability .
  • MM-PBSA/GBSA: Calculate binding free energies (ΔG_bind) from MD trajectories .

Q. Which in vitro models are suitable for toxicity profiling?

  • Models:

  • Hepatotoxicity: HepG2 cell viability (IC₅₀ > 50 µM acceptable) .
  • Genotoxicity: Ames test (TA98 strain, ≤ 2-fold revertant increase) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.